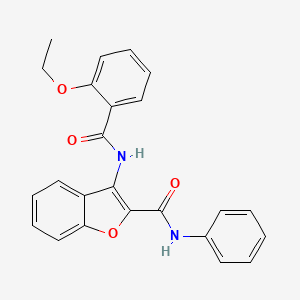

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of ethenzamide (2-ethoxybenzamide), which is a common analgesic and anti-inflammatory drug used for the relief of fever, headaches, and other minor aches and pains . It’s also an ingredient in numerous cold medications and many prescription analgesics .

Synthesis Analysis

While specific synthesis information for “3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not available, ethenzamide can be synthesized through various methods. For instance, one study found that 2-ethoxybenzamide significantly enhanced melanin synthesis in B16F1 melanoma cells .科学研究应用

Hydrolytic Reactions

Research indicates that certain benzofuran derivatives undergo hydrolytic reactions in various mediums, leading to the formation of new compounds. For instance, ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate readily undergoes hydrolysis in acid, alkaline, or neutral medium, forming specific benzamide derivatives (Shemchuk et al., 2010).

Catalytic Oxidative Carbonylation

The oxidative carbonylation of 2-alkynylbenzamides, catalyzed by palladium iodide, leads to the formation of isoindolinone and isobenzofuranimine derivatives, showcasing the utility of these reactions in synthesizing complex organic molecules with potential pharmaceutical applications (Mancuso et al., 2014).

Synthesis of Heterocyclic Derivatives

Reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate and 2-aminobenzamide analogs have been explored for the synthesis of pyrroloquinazoline and pyrrolobenzothiazoline derivatives, highlighting the chemical versatility of benzamides in synthesizing heterocyclic compounds (Kurihara et al., 1980).

Pharmaceutical Cocrystals

Studies on pharmaceutical cocrystals involving ethenzamide (a compound structurally related to benzamides) have been conducted to understand their structural, solubility, and dissolution properties. These cocrystals, formed with various coformers, have shown enhanced solubility and dissolution rates compared to the parent compound, offering insights into the potential pharmaceutical benefits of benzamide derivatives (Aitipamula et al., 2012).

Antimicrobial and Antioxidant Activities

Compounds isolated from endophytic Streptomyces, including benzamide derivatives, have been studied for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential therapeutic applications of benzamide derivatives in treating infections and oxidative stress-related conditions (Yang et al., 2015).

安全和危害

属性

IUPAC Name |

3-[(2-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-19-14-8-7-13-18(19)23(27)26-21-17-12-6-9-15-20(17)30-22(21)24(28)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQIXHQBVQRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)